3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-(2-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-6-14-17-10(12(18)19)5-8(15-11(7)17)9-3-4-13-16(9)2/h3-6H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVWJISXEKKVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3(5)-aminopyrazoles with suitable aldehydes or ketones in the presence of acidic or basic catalysts . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 5
The target compound is distinguished by its 1-methyl-1H-pyrazol-5-yl group at position 5. Modifications to this substituent significantly alter physicochemical and biological properties:
Key Insight : The pyrazole ring's substitution pattern (positions 4 vs. 5) influences steric hindrance and electronic interactions, impacting target affinity .
Modifications at Position 7
The carboxylic acid group at position 7 is critical for solubility and hydrogen bonding. Alternative functional groups include:
Key Insight : Carboxylic acid derivatives are preferred for solubility in aqueous environments, while amine or morpholine groups may optimize pharmacokinetics .
Halogen and Cycloalkyl Substituents
Halogenation or cycloalkyl incorporation modulates reactivity and steric effects:
Key Insight : Halogens (e.g., Cl, F) improve binding via halogen bonding, while cyclopropyl groups reduce conformational flexibility .
Biological Activity
3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews its synthesis, biological evaluations, and the implications of its activity in therapeutic contexts.
- Molecular Formula : C₁₁H₁₃N₅O₂
- Molecular Weight : 233.26 g/mol
- CAS Number : 628297-55-2
Biological Activity
The compound has been primarily studied for its inhibitory effects on specific kinases, notably Pim-1 and Flt-3. These kinases are implicated in various cancers, making them attractive targets for therapeutic intervention.
Inhibition of Kinases
Research indicates that compounds of the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory activity against Pim-1 and Flt-3 kinases:
- Pim-1 Inhibition :
- The compound demonstrated potent inhibition of Pim-1 with IC50 values in the submicromolar range. This suggests that it could effectively suppress cancer cell proliferation mediated by this kinase.
- Flt-3 Inhibition :
- The compound also inhibited Flt-3 kinase, which is often mutated in acute myeloid leukemia (AML). The dual inhibition profile suggests potential for use in treating hematological malignancies.
The biological activity is believed to stem from the ability of the compound to disrupt phosphorylation processes critical for cell survival and proliferation. Specifically, it inhibits the phosphorylation of BAD protein at serine 112, a known substrate of Pim-1, which plays a role in apoptosis regulation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Cell-Based Assays :
- Selectivity Profile :
- Comparative Efficacy :
Table 1: Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Selectivity Score |
|---|---|---|
| Pim-1 | <0.5 | 0.14 |
| Flt-3 | <0.7 | Not specified |
| Other Kinases | >30 | Not specified |
Table 2: Biological Effects Observed in Cell-Based Assays
| Assay Type | Result |
|---|---|
| Colony Formation | Significant reduction |
| Phosphorylation of BAD | Inhibition at serine 112 |
| Overall Cellular Viability | Decreased with treatment |
Q & A
Q. How to troubleshoot low yields in the final carboxylation step of the synthesis?
- Methodological Answer : Low yields may result from incomplete deprotection of ester intermediates or side reactions (e.g., decarboxylation). Optimize:
- Reaction time/temperature : Use microwave-assisted synthesis to accelerate carboxylation.
- Protecting groups : Switch from methyl esters to tert-butyl esters for easier cleavage under mild acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
